Cas no 14149-30-5 (4,4-diethylpiperidine-2,6-dione)
4,4-diethylpiperidine-2,6-dione Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Piperidinedione,4,4-diethyl-
- 4,4-diethylpiperidine-2,6-dione
- Z1095368785
- BRN 0383669
- CS-0309027
- MFCD01725081
- beta,beta-Diaethylglutarsaeureimid [German]
- SCHEMBL11079770
- 2,6-Piperidinedione, 4,4-diethyl-
- 4,4-Diethyl-2,6-piperidinedione
- AC4167
- 3,3-Diethylglutarimide
- DTXSID00161741
- AKOS012457871
- EN300-152502
- Glutarimide, 3,3-diethyl-
- beta,beta-Diaethylglutarsaeureimid
- 14149-30-5
- SY156750
-
- MDL: MFCD01725081
- Inchi: 1S/C9H15NO2/c1-3-9(4-2)5-7(11)10-8(12)6-9/h3-6H2,1-2H3,(H,10,11,12)
- InChI Key: YYHRLDBTVFZSQK-UHFFFAOYSA-N
- SMILES: O=C1CC(CC)(CC)CC(N1)=O
Computed Properties
- Exact Mass: 169.11035
- Monoisotopic Mass: 169.11
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- Density: 1
- Boiling Point: 296.7°Cat760mmHg
- Flash Point: 126.6°C
- Refractive Index: 1.447
- PSA: 46.17
4,4-diethylpiperidine-2,6-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY156750-1g |
4,4-Diethylpiperidine-2,6-dione |
14149-30-5 | ≥95% | 1g |
¥13500.00 | 2024-07-10 | |
| TRC | D478348-10mg |
4,4-diethylpiperidine-2,6-dione |
14149-30-5 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D478348-50mg |
4,4-diethylpiperidine-2,6-dione |
14149-30-5 | 50mg |
$ 185.00 | 2022-06-05 | ||
| TRC | D478348-100mg |
4,4-diethylpiperidine-2,6-dione |
14149-30-5 | 100mg |
$ 275.00 | 2022-06-05 | ||
| eNovation Chemicals LLC | D777658-1g |
4,4-Diethylpiperidine-2,6-dione |
14149-30-5 | 95% | 1g |
$1650 | 2024-07-20 | |
| Enamine | EN300-152502-50mg |
4,4-diethylpiperidine-2,6-dione |
14149-30-5 | 95.0% | 50mg |
$149.0 | 2023-09-26 | |
| Enamine | EN300-152502-100mg |
4,4-diethylpiperidine-2,6-dione |
14149-30-5 | 95.0% | 100mg |
$221.0 | 2023-09-26 | |
| Enamine | EN300-152502-250mg |
4,4-diethylpiperidine-2,6-dione |
14149-30-5 | 95.0% | 250mg |
$315.0 | 2023-09-26 | |
| Enamine | EN300-152502-500mg |
4,4-diethylpiperidine-2,6-dione |
14149-30-5 | 95.0% | 500mg |
$501.0 | 2023-09-26 | |
| Enamine | EN300-152502-1000mg |
4,4-diethylpiperidine-2,6-dione |
14149-30-5 | 95.0% | 1000mg |
$642.0 | 2023-09-26 |
4,4-diethylpiperidine-2,6-dione Suppliers
4,4-diethylpiperidine-2,6-dione Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 4,4-diethylpiperidine-2,6-dione
Professional Introduction to 4,4-diethylpiperidine-2,6-dione (CAS No. 14149-30-5)
4,4-diethylpiperidine-2,6-dione, identified by its Chemical Abstracts Service (CAS) number 14149-30-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic diketone exhibits a unique structural framework that has garnered attention for its potential applications in medicinal chemistry and material science. The compound’s molecular structure, featuring a piperidine core with ethyl substituents and diketone functional groups, positions it as a versatile intermediate in synthetic chemistry.
The synthesis of 4,4-diethylpiperidine-2,6-dione typically involves multi-step organic reactions, often starting from readily available precursors such as piperidine derivatives. The introduction of ethyl groups at the 4-position and the formation of diketone moieties at the 2 and 6 positions contribute to its reactivity and utility. This compound’s ability to undergo various chemical transformations, including condensation, cyclization, and functional group modifications, makes it a valuable building block for the development of more complex molecules.
In recent years, 4,4-diethylpiperidine-2,6-dione has been explored in the context of drug discovery due to its structural similarity to certain bioactive natural products. Researchers have been particularly interested in its potential as a scaffold for designing novel pharmacophores. For instance, studies have demonstrated its role in generating derivatives with antimicrobial and anti-inflammatory properties. The compound’s ability to interact with biological targets through hydrogen bonding and dipole interactions has been leveraged to develop molecules with improved binding affinities.
One of the most compelling aspects of 4,4-diethylpiperidine-2,6-dione is its versatility in polymer chemistry. The diketone groups can participate in reactions such as Michael addition and condensation polymerization, leading to the formation of polymers with tailored properties. These polymers have shown promise in applications ranging from coatings to biodegradable materials. The ethyl substituents further enhance the compound’s compatibility with various polymer matrices, allowing for fine-tuning of mechanical and thermal characteristics.
The pharmaceutical industry has also been keen on exploring the therapeutic potential of derivatives derived from 4,4-diethylpiperidine-2,6-dione. Preliminary studies have indicated that certain modifications of this core structure can lead to compounds with neuroprotective effects. The piperidine ring is known to be present in several pharmacologically active agents, and its incorporation into new molecules often enhances bioavailability and metabolic stability. Ongoing research aims to optimize synthetic routes to produce analogs with improved pharmacokinetic profiles.
From a computational chemistry perspective, 4,4-diethylpiperidine-2,6-dione has been subjected to detailed molecular modeling studies. These investigations have provided insights into its electronic structure and reactivity patterns. Advanced computational methods such as density functional theory (DFT) have been employed to predict the compound’s behavior in different chemical environments. Such simulations are crucial for guiding experimental design and optimizing synthetic strategies.
The environmental impact of synthesizing and utilizing 4,4-diethylpiperidine-2,6-dione is another area of growing interest. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Catalytic processes are being explored as alternatives to traditional stoichiometric methods. These advancements not only make the production of 14149-30-5 more sustainable but also align with broader initiatives in green chemistry.
In conclusion, 4 , 4 - di ethyl piperidine - 2 , 6 - dione ( CAS no . 14149 - 30 - 5 ) represents a fascinating compound with diverse applications across multiple scientific disciplines . Its unique structural features make it a valuable tool for researchers working on drug development , polymer science , and advanced materials . As our understanding of its properties continues to grow , so too will its significance in both academic research and industrial applications . The ongoing exploration of this molecule underscores the dynamic nature of chemical innovation and its potential to address some of today’s most pressing scientific challenges .
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